2,7-萘啶-1-羧酸

描述

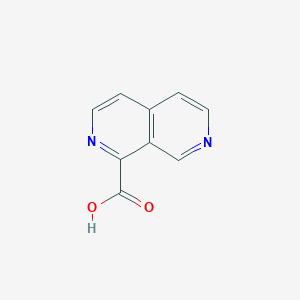

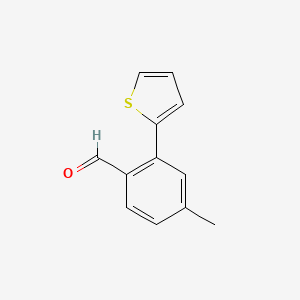

2,7-Naphthyridine-1-carboxylic acid is a compound with the molecular formula C10H7NO3 . It contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 Pyridine .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine-1-carboxylic acid involves several steps. The yield was reported to be 62%, with a melting point of 190–192°C . The synthesis process involves reactions such as the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-1-carboxylic acid includes 2 Pyridine, 1 hydroxyl group, and 1 carboxylic acid (aromatic). It also contains 1 ten-membered ring and 2 six-membered rings .Chemical Reactions Analysis

2,7-Naphthyridine-1-carboxylic acid has been used in the synthesis of various derivatives, which have shown a broad spectrum of biological activities. These derivatives have been found to have antitumor, antimicrobial, analgesic, and anticonvulsant effects .科学研究应用

合成和抗肿瘤筛选

已合成2,7-萘啶-1-羧酸衍生物并对其进行了抗肿瘤活性筛选。Wójcicka等人(2013年)的研究侧重于新衍生物的合成及其针对各种人类肿瘤细胞系的检测,鉴定出具有潜在抗肿瘤特性的化合物,特别是对中枢神经系统癌症的作用(Wójcicka, Wagner, Dryś, & Nawrocka, 2013)。

氢键超分子网络

Jin等人(2011年)的研究探讨了5,7-二甲基-1,8-萘啶-2-胺等相关化合物与各种羧酸之间的非共价弱相互作用,从而了解其与羧酸衍生物结合的作用。该研究有助于了解有机酸碱盐中氢键超分子网络的知识(Jin, Liu, Wang, & Guo, 2011)。

光谱性质

Perillo等人(2009年)的研究合成了新型多官能基取代的2,6-和2,7-萘啶,分析了它们的光谱性质(红外、核磁共振、质谱)并指出了潜在的药理活性。这项研究提供了关于萘啶衍生物的光谱特性的见解,包括与2,7-萘啶-1-羧酸相关的特性(Perillo, Kremenchuzky, & Blanco, 2009)。

抗菌活性

多项研究已经调查了2,7-萘啶-1-羧酸衍生物的抗菌性能。例如,Egawa等人(1984年)的研究合成了具有氨基和羟基取代的环氨基化合物,显示出显著的抗菌活性(Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984)。类似地,Paronikyan等人(1996年)和Santilli等人(1975年)的研究也有助于了解萘啶衍生物的抗心律失常和抗菌潜力(Paronikyan, Sirakanyan, Noravyan, Asatryan, Markaryan, & Aleksanyan, 1996),(Santilli, Scotese, & Yurchenco, 1975)。

胃抗分泌性能

Santilli等人(1987年)的研究证明了2-氧代-1,8-萘啶-3-羧酸衍生物的胃抗分泌性能,暗示了它们在与胃酸分泌相关的医学应用中的潜力(Santilli, Scotese, Bauer, & Bell, 1987)。

发光和pH响应行为

Wei等人(2016年)的研究侧重于基于1,5-萘啶衍生物合成水溶性Eu(III)配合物,展示了发光、光稳定性和pH响应行为。这项研究突出了萘啶衍生物在生物成像和作为pH探针中的潜在应用(Wei, Wei, Yan, Zhao, Cai, Sun, Meng, Liu, Bian, & Huang, 2016)。

作用机制

Target of Action

These compounds have been found to exhibit significant biological activities, including anti-cancer and anti-microbial effects . This suggests that they may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these processes.

Mode of Action

It’s known that the compound’s biological activity is likely due to its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Result of Action

The result of the action of 2,7-Naphthyridine-1-carboxylic acid is manifested in its observed biological activities. Some derivatives of this compound have shown anti-cancer activity in liver and breast cancer cells, suggesting that they may induce cell death or inhibit cell proliferation . Additionally, some compounds have demonstrated anti-microbial activity against a variety of bacterial and fungal strains .

安全和危害

属性

IUPAC Name |

2,7-naphthyridine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCWAZZXJIMORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique rearrangement reaction leads to the formation of a 2,7-Naphthyridine-1-carboxylic acid derivative?

A1: Research indicates that treating 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester (III) under specific conditions can yield a 2,7-Naphthyridine-1-carboxylic acid derivative. When subjected to refluxing toluene or pyridine, compound III undergoes a rearrangement to primarily form 1,2,3,6-tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester (IV) []. Interestingly, a minor product isolated from this reaction is 6-hydroxy-2,4-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-1-carboxylic acid ethyl ester (VII) [], representing the 2,7-Naphthyridine-1-carboxylic acid derivative of interest. This finding highlights the sensitivity of compound III to reaction conditions and its propensity to form diverse heterocyclic structures.

Q2: Beyond traditional synthetic routes, are there alternative pathways for generating these derivatives?

A2: Yes, the degradation of certain compounds can unexpectedly yield 2,7-Naphthyridine-1-carboxylic acid derivatives. For instance, during saponification attempts on bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate (1), a nifedipine analog, researchers unexpectedly isolated 6‐hydroxy‐2,4‐dimethyl‐5‐oxo‐5,6‐dihydrobenzo[c][2,7]naphthyridine‐1‐carboxylic acid (6) as a degradation product []. This finding suggests that the 2,7-Naphthyridine-1-carboxylic acid scaffold might arise from unexpected chemical transformations, potentially offering new synthetic avenues.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

![N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine](/img/structure/B1406044.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)

![2-(Pyridin-4-yl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B1406051.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)